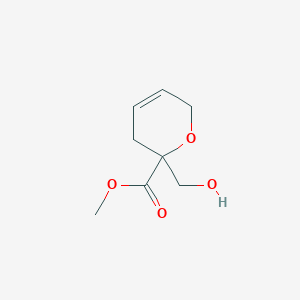
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and esterification processes. For instance, carboxylic acids derived from 6-methyl-5-hepten-2-one have been used to prepare esters containing a tetrahydropyran ring through reactions with alcohols and acidic catalysts such as boron trifluoride diethyl etherate or iodine. These reactions highlight the synthetic routes to create complex structures involving the tetrahydropyran ring, similar to methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (Hanzawa et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo- 2H-pyran-5-carboxylate, has been elucidated using X-ray crystal analysis. These studies provide detailed insights into the arrangement of atoms within the molecule and the conformation of the pyran ring, which is crucial for understanding the chemical behavior of this compound (Covarrubias-zúñiga & Espinosa-Pérez, 1997).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the dihydropyran ring can be explored through various reactions, including esterification, reduction, and reactions with acyl chlorides or methyl iodide. These reactions demonstrate the versatility and reactivity of the dihydropyran ring, providing a foundation for understanding the chemical properties of this compound (Hanzawa et al., 2012).
科学的研究の応用
Chemical Reactions and Synthesis
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is involved in various chemical reactions and synthesis processes. For instance, Abbott et al. (1974) explored its reactions in the rearrangement of Diels–Alder adducts of furan, highlighting its role in complex chemical transformations (Abbott, Acheson, Flowerday, & Brown, 1974). Similarly, Zonouz, Eskandari, and Khavasi (2012) described a green and efficient method for synthesizing related compounds, emphasizing the compound's significance in environmentally friendly chemical processes (Zonouz, Eskandari, & Khavasi, 2012).
Corrosion Inhibition
In the field of materials science, particularly in corrosion inhibition, derivatives of dihydropyran, closely related to this compound, have been studied. Dohare et al. (2017) investigated pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, demonstrating the compound's potential in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of dihydropyran, which are structurally related to this compound, play a crucial role. For example, Prugh et al. (1990) explored derivatives of tetrahydropyran-2-ones as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, highlighting the potential pharmacological importance of these compounds (Prugh, Alberts, Deana, Gilfillian, Huff, Smith, & Wiggins, 1990).
Biochemical Research
In biochemical research, studies like those conducted by Globisch et al. (2010) on the tissue distribution of hydroxymethylcytosine, indirectly relate to the study of hydroxymethyl compounds like this compound. Such studies contribute to our understanding of cellular and molecular mechanisms (Globisch, Münzel, Müller, Michalakis, Wagner, Koch, Brückl, Biel, & Carell, 2010).
特性
IUPAC Name |
methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGLCDFXVLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)
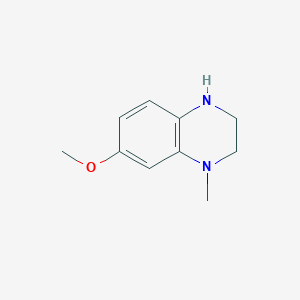
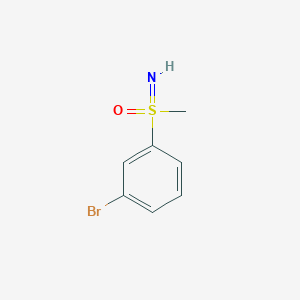
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2493050.png)
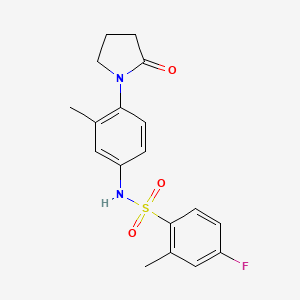
![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)

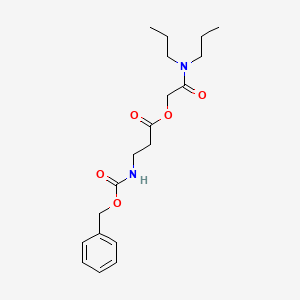
![N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
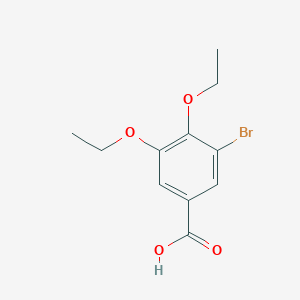

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)